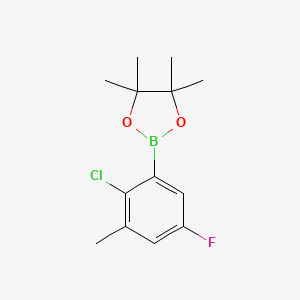
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is a chemical compound with the molecular formula C16H28BNO4Si. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
作用機序
Target of Action
Boronic esters, in general, are known to be involved in transition metal-catalyzed carbon–carbon bond forming reactions, such as the suzuki–miyaura coupling .
Mode of Action
The compound’s mode of action is primarily through its involvement in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic ester group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon–carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s molecular weight (3373) suggests that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of catalysts . The compound is typically stored at 2-8°C and shipped at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester typically involves the reaction of 2,6-dimethoxypyridine with trimethylsilyl chloride and a boronic acid derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Step 1: 2,6-Dimethoxypyridine is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form 2,6-dimethoxy-3-(trimethylsilyl)pyridine.
Step 2: The resulting compound is then reacted with a boronic acid derivative, such as pinacol boronic ester, under anhydrous conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key considerations in industrial production include maintaining anhydrous conditions, optimizing reaction times and temperatures, and ensuring high purity of the final product through efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Bases: Such as triethylamine or potassium carbonate for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation reactions.
Functionalized Pyridines: Formed through substitution reactions.
科学的研究の応用
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of new drugs and therapeutic agents.
Industry: Used in the production of advanced materials and fine chemicals.
類似化合物との比較
Similar Compounds
2,6-Dimethoxy-3-(trimethylsilyl)pyridine: Lacks the boronic ester moiety, making it less reactive in cross-coupling reactions.
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid: Similar structure but lacks the pinacol ester group, affecting its stability and reactivity.
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid neopentyl glycol ester: Another boronic ester derivative with different steric and electronic properties.
Uniqueness
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is unique due to its combination of a trimethylsilyl group and a boronic ester moiety, which provides both stability and reactivity. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions.
特性
IUPAC Name |
[2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOXZWJGDIMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)



